molecular formula C30H40FN3O6 B1600472 Z-Lly-fmk CAS No. 133410-84-1

Z-Lly-fmk

Cat. No.: B1600472
CAS No.: 133410-84-1
M. Wt: 557.7 g/mol
InChI Key: JCRSHQCFRMCMOC-GSDHBNRESA-N
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Description

Z-Lly-fmk is a useful research compound. Its molecular formula is C30H40FN3O6 and its molecular weight is 557.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

133410-84-1

Molecular Formula

C30H40FN3O6

Molecular Weight

557.7 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-fluoro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C30H40FN3O6/c1-19(2)14-25(28(37)32-24(27(36)17-31)16-21-10-12-23(35)13-11-21)33-29(38)26(15-20(3)4)34-30(39)40-18-22-8-6-5-7-9-22/h5-13,19-20,24-26,35H,14-18H2,1-4H3,(H,32,37)(H,33,38)(H,34,39)/t24-,25-,26-/m0/s1

InChI Key

JCRSHQCFRMCMOC-GSDHBNRESA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

sequence

LLY

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Z-LLY-FMK and what is its primary mechanism of action?

A1: this compound (carbobenzoxy-leucyl-leucyl-phenylalaninal-fluoromethyl ketone) is a potent and cell-permeable inhibitor of cysteine proteases, particularly calpains. [, , ] It acts by irreversibly binding to the active site of these enzymes, preventing their proteolytic activity.

Q2: How does this compound impact TNF-alpha-mediated apoptosis in cardiomyocytes?

A2: Research suggests that this compound significantly attenuates TNF-alpha-mediated apoptosis in HL-1 cardiomyocytes. [] This effect is attributed to the inhibition of calpain, a cysteine protease involved in the caspase-12 apoptotic pathway activated by TNF-alpha. This suggests that calpain plays a crucial role in this apoptotic pathway.

Q3: Beyond cardiomyocytes, what other cell types and biological processes has this compound been studied in?

A3: this compound has shown efficacy in reducing parasite burden in a murine model of cysticercosis, suggesting a potential role for cysteine proteinase inhibitors in treating this parasitic infection. [] Additionally, this compound has been shown to suppress Galectin-9 induced apoptosis in T cell lines, indicating its involvement in the calcium-calpain-caspase-1 pathway. []

Q4: How does this compound compare to other calpain inhibitors like ALLM?

A4: While both this compound and ALLM are calpain inhibitors, research indicates some differences in their efficacy. In a study investigating arsenic-induced endothelial dysfunction, ALLM mitigated endothelial cell dysfunction and VE-cadherin disorganization, whereas this compound, a more specific calpain-2 inhibitor, did not show the same protective effect. [] This suggests that calpain-1 might be a more critical player in arsenic-induced vascular endothelial dysfunction.

Q5: What are the potential applications of this compound based on current research?

A5: Research suggests that this compound holds potential therapeutic value in conditions where calpain activity is implicated. This includes cardiovascular diseases like ischemia-reperfusion injury, parasitic infections like cysticercosis, and potentially in modulating immune responses by influencing T cell apoptosis. [, , ] Further research is needed to fully elucidate its therapeutic potential and safety profile.

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